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Compound of Interest

Compound Name: 3'-Chloroacetophenone

Cat. No.: B045991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3'-chloroacetophenone, a key chemical intermediate in the synthesis of various

pharmaceutical compounds. This document details the ¹H NMR, ¹³C NMR, and IR

spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3'-chloroacetophenone.

¹H NMR (Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum of 3'-chloroacetophenone was acquired in deuterated chloroform

(CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Number of
Protons

Assignment

2.59 Singlet (s) - 3H
-CH₃ (Methyl

protons)

7.41 Triplet (t) 7.8 1H Ar-H

7.52-7.54 Multiplet (m) - 1H Ar-H

7.82-7.83 Multiplet (m) - 1H Ar-H

7.92 Triplet (t) 1.8 1H Ar-H

¹³C NMR Data
The ¹³C NMR spectrum of 3'-chloroacetophenone was recorded in CDCl₃ on a 125 MHz

spectrometer.[1] The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) (ppm) Assignment

26.5 -CH₃

126.4 Ar-C

128.4 Ar-C

129.9 Ar-C

133.0 Ar-C

134.9 Ar-C-Cl

138.7 Ar-C-C=O

196.6 C=O

IR (Infrared) Spectroscopy Data
The infrared spectrum was obtained using an ATR-FTIR spectrometer. The main absorption

bands and their corresponding functional group assignments are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

~3090 - 3000 Medium Aromatic C-H Stretch

~1690 Strong C=O (Carbonyl) Stretch

~1590 - 1450 Medium-Strong Aromatic C=C Bending

~1226 Strong C-C(=O)-C Stretch

Below 800 Strong C-Cl Stretch

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

¹H NMR Spectroscopy
Instrumentation: Bruker AVANCE III 500MHz NMR Spectrometer.

Sample Preparation: A solution of 3'-chloroacetophenone was prepared by dissolving

approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). A small

amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift

referencing (0 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

Pulse Program: A standard single-pulse experiment was used.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans were accumulated to ensure a good signal-to-noise ratio.

Spectral Width: A spectral width of approximately 16 ppm was used.

Data Processing: The acquired Free Induction Decay (FID) was processed using an

exponential window function with a line broadening factor of 0.3 Hz. After Fourier
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transformation, the spectrum was phase-corrected and baseline-corrected. The chemical shifts

were referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
Instrumentation: Bruker AVANCE III 500MHz NMR Spectrometer operating at 125 MHz for ¹³C

nuclei.

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy was used for the

¹³C NMR analysis.

Data Acquisition:

Pulse Program: A standard proton-decoupled pulse sequence was utilized.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-1024 scans were averaged to obtain a high-quality spectrum due to

the low natural abundance of the ¹³C isotope.

Spectral Width: A spectral width of approximately 240 ppm was employed.

Data Processing: The FID was processed with an exponential window function and a line

broadening of 1 Hz. Following Fourier transformation, the spectrum was phased and the

baseline was corrected. The chemical shifts were referenced to the CDCl₃ solvent peak at

77.16 ppm.

ATR-FTIR Spectroscopy
Instrumentation: An FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation: A small drop of neat liquid 3'-chloroacetophenone was placed directly

onto the diamond ATR crystal.

Data Acquisition:
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Spectral Range: 4000-650 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

the sample measurement.

Data Processing: The sample spectrum was automatically ratioed against the background

spectrum to produce the final absorbance spectrum. The spectrum was then analyzed for

characteristic absorption bands.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3'-chloroacetophenone.
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Caption: General workflow for spectroscopic analysis.

Chemical Structure and NMR Assignments
This diagram shows the chemical structure of 3'-chloroacetophenone with atoms labeled for

correlation with the NMR data.
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3'-Chloroacetophenone NMR Correlations

C1

C2 C7(C=O)

C3

C4Cl
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C6

C8(CH3) O

Ar-H: δ 7.41-7.92 -CH₃: δ 2.59 Ar-C: δ 126.4-138.7 -CH₃: δ 26.5 C=O: δ 196.6

Click to download full resolution via product page

Caption: Structure of 3'-Chloroacetophenone with NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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